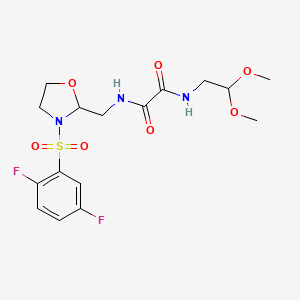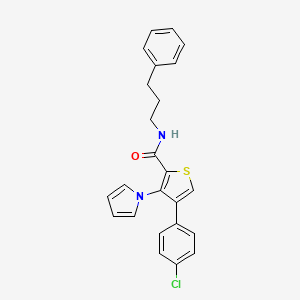methanone CAS No. 1114852-57-1](/img/structure/B2988628.png)
[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles and benzodioxoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group, and a benzene ring fused to either isomers of dioxole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis and crystallographic analysis of the title compound, C9H9N3O2S, are reported . The compound crystallizes in the monoclinic space group P21/c, revealing characteristic bond lengths and angles typical of thio-semicarbazo .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the compound 4- [4- (1,3-Benzodioxol-5-yl)-5- (2-pyridinyl)-1H-imidazol-2-yl]-benzamide hydrate has a molecular weight of 402.4 g/mol .Physical And Chemical Properties Analysis
The compound 1,3-Benzodioxol-5-yl (2,4-dimethylphenyl)methanone has a molecular weight of 254.28 .Applications De Recherche Scientifique
Synthesis and Reactivity
One foundational aspect of scientific research applications involves the synthesis and chemical reactivity of complex organic compounds. Compounds with benzodioxol, benzothiazin, and dimethylphenyl groups are often synthesized for their unique reactivity and potential utility in creating more complex molecules. For example, research by Acheson and Wallis (1982) explores the addition reactions of thioureas and thioamides to diesters, leading to the formation of γ-lactams and fused thiazinone derivatives, which could be related to the synthetic pathways for creating compounds with similar structural motifs (Acheson & Wallis, 1982).
Molecular Docking and DNA Binding
Investigations into the interactions between organic molecules and biological targets can elucidate potential pharmacological applications. A study by Guhathakurta et al. (2017) on a novel Schiff base ligand and its copper(II) complex demonstrated DNA binding capabilities, suggesting that compounds with similar structural features might be explored for their interactions with biomolecules for therapeutic or diagnostic purposes (Guhathakurta et al., 2017).
Polymerization and Material Science
The incorporation of specific functional groups into organic compounds can lead to materials with desirable properties. Kumbaraci et al. (2012) described the synthesis of a 1,3-benzodioxole derivative that acts as a photoinitiator for free radical polymerization, highlighting an application in material science where structurally complex molecules initiate polymer formation under light irradiation (Kumbaraci et al., 2012).
Antioxidant Properties
Research into the antioxidant properties of organic compounds is vital for understanding their potential therapeutic effects. Çetinkaya et al. (2012) synthesized derivatives of diphenylmethanone with bromine and investigated their antioxidant activities. Such studies suggest the exploration of the antioxidant capabilities of 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone could be a promising research direction (Çetinkaya et al., 2012).
The applications in synthesis and reactivity, molecular docking and DNA binding, polymerization and material science, and antioxidant properties underscore the potential scientific research avenues for 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. These findings suggest that compounds with such intricate structures may serve as key intermediates in synthetic chemistry, provide insights into molecular interactions with biological targets, contribute to material science, and offer potential antioxidant benefits.
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S/c1-15-7-9-18(16(2)11-15)24(26)23-13-25(17-8-10-20-21(12-17)30-14-29-20)19-5-3-4-6-22(19)31(23,27)28/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSWSOWSYQLIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

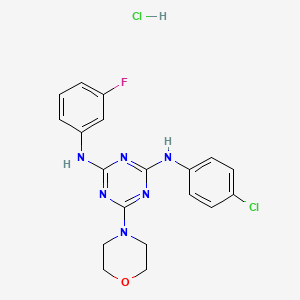
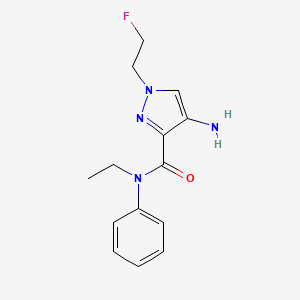
![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2988548.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2988549.png)
![Methyl 3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2988550.png)
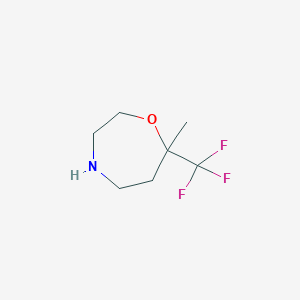
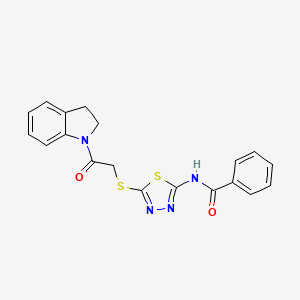
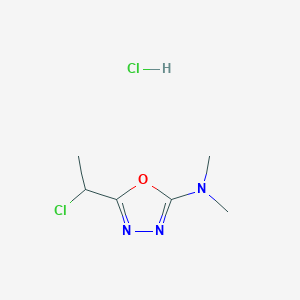
![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2988559.png)
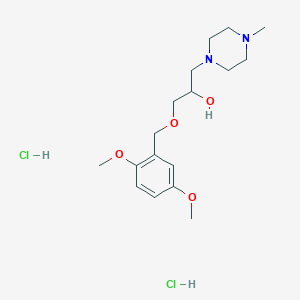
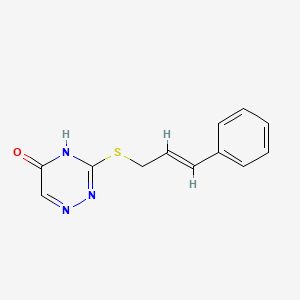
![3-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2988563.png)
